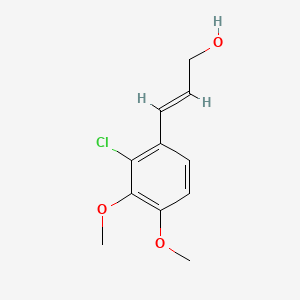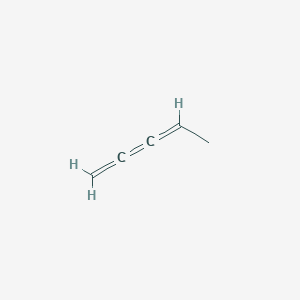
1,2,3-Pentatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Pentatriene is an organic compound with the molecular formula C₅H₆ It is a linear molecule consisting of five carbon atoms connected by alternating single and double bonds, resulting in a structure with three consecutive double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Pentatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2,3-tribromopropane using a strong base such as potassium tert-butoxide. The reaction proceeds as follows:
CH2Br−CHBr−CH2Br+3KOtBu→CH2=C=CH−CH3+3KBr+3tBuOH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar dehydrohalogenation reactions on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Pentatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as pentane.
Substitution: Halogenated derivatives like 1,2,3-tribromopentane.
Applications De Recherche Scientifique
1,2,3-Pentatriene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactivity of cumulenes. Its unique structure makes it valuable for investigating electronic and steric effects in organic reactions.
Biology: While not directly used in biological systems, its derivatives and related compounds can be studied for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique mechanisms of action.
Industry: It can be used as a precursor for synthesizing more complex organic molecules, which may have applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1,2,3-Pentatriene in chemical reactions involves the interaction of its multiple double bonds with various reagents. The linear arrangement of double bonds allows for unique reactivity patterns, such as:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of addition products.
Nucleophilic Attack: Nucleophiles can attack the electron-deficient carbon atoms in the double bonds, resulting in substitution or addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Butadiene: A cumulene with two consecutive double bonds.
1,3-Butadiene: A diene with two double bonds separated by a single bond.
1,2,4-Pentatriene: A cumulene with three consecutive double bonds but a different arrangement of carbon atoms.
Uniqueness
1,2,3-Pentatriene is unique due to its specific arrangement of three consecutive double bonds, which imparts distinct electronic and steric properties. This makes it an interesting compound for studying the behavior of cumulenes and their reactivity in various chemical contexts.
Propriétés
Numéro CAS |
62018-46-6 |
|---|---|
Formule moléculaire |
C5H6 |
Poids moléculaire |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3 |
Clé InChI |
WWQAGDWTJOKFQB-UHFFFAOYSA-N |
SMILES canonique |
CC=C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


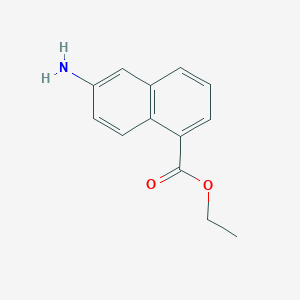
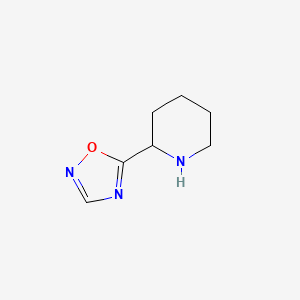
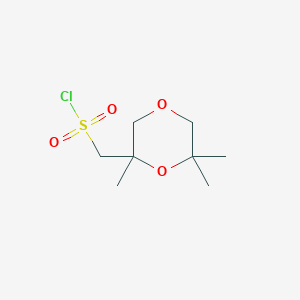
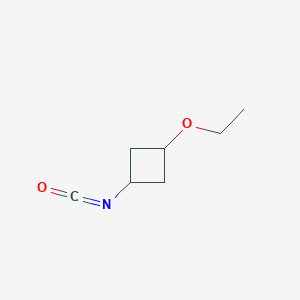

![1-morpholin-4-yl-3-[4-oxo-3-[4-(piperazin-1-ylmethyl)phenyl]-1H-indeno[1,2-c]pyrazol-5-yl]urea;dihydrochloride](/img/structure/B13520125.png)
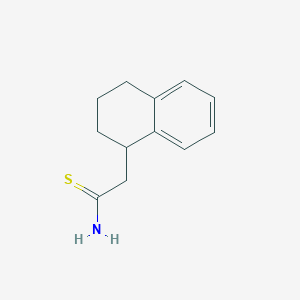
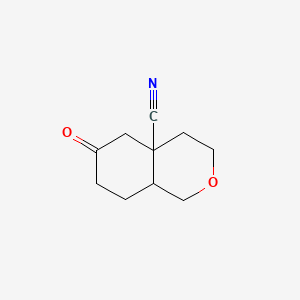
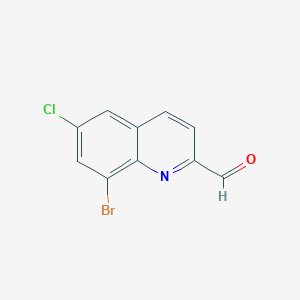
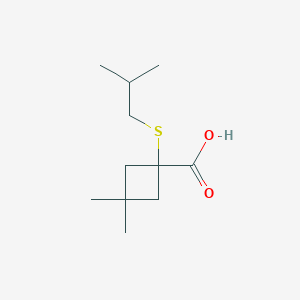
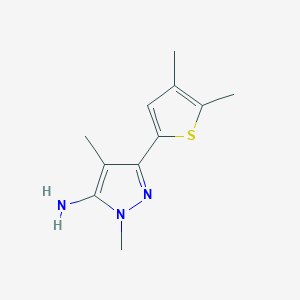
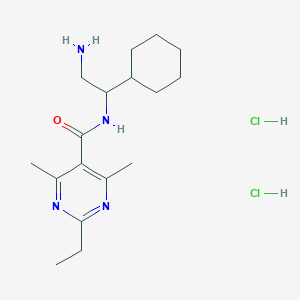
amino}cyclohexane-1-carboxylicacid](/img/structure/B13520164.png)
